2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO3S/c1-21-14(11-5-4-6-12(17)9-11)10-18-22(19,20)15-8-3-2-7-13(15)16/h2-9,14,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXKFSGAPYAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins, altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional features of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide with analogous compounds:
Key Observations:
- Fluorine vs. Methoxy : The 3-fluorophenyl group provides electron-withdrawing effects, improving metabolic stability over methoxyphenyl derivatives .
- Amino vs. Methoxyethyl: The amino group in increases H-bond donor capacity, improving water solubility but reducing membrane permeability compared to the methoxyethyl group in the target compound .
Biological Activity
2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure includes a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial, diuretic, and anticancer activities.
- Molecular Formula : C₁₅H₁₅BrFNO₃S
- Molecular Weight : 388.3 g/mol
- CAS Number : 1797087-27-4
The biological activity of sulfonamides typically involves enzyme inhibition. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This competitive inhibition can lead to various therapeutic effects depending on the target enzyme.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain flavonol derivatives demonstrate significant inhibitory effects against human non-small cell lung cancer cells (A549), with IC50 values indicating effective cytotoxicity. Although direct studies on this specific compound are scarce, the presence of fluorine and methoxy groups may enhance its biological activity by improving cell membrane permeability and target specificity.
Enzyme Inhibition Studies
Preliminary studies suggest that the compound may act as an enzyme inhibitor. The binding affinity to proteins such as human serum albumin (HSA) has been explored in related compounds, revealing moderate to strong binding constants that could influence pharmacokinetics and therapeutic efficacy.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| 4-Bromoflavonol | 0.46 ± 0.02 | Anticancer (A549) | |
| 5-Fluorouracil | 4.98 ± 0.41 | Anticancer (A549) | |
| This compound | TBD | TBD | TBD |
Pharmacokinetic Insights
A study on related sulfonamide compounds revealed insights into their pharmacokinetic profiles, including interactions with HSA that affect drug distribution and metabolism. The binding mechanisms often involve hydrophobic interactions and hydrogen bonding, which are crucial for determining the therapeutic potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
